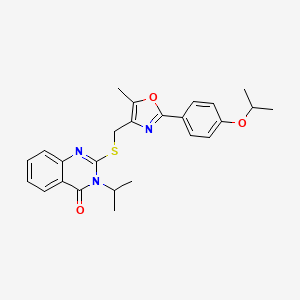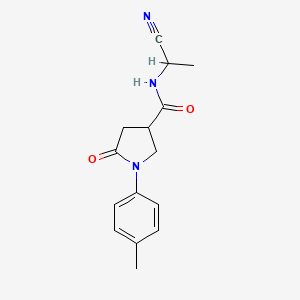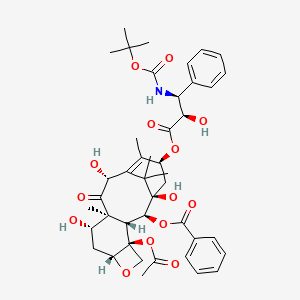
2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including an oxazole ring, a quinazolinone ring, and a thioether linkage. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole and quinazolinone rings would give the molecule a certain degree of rigidity, while the isopropoxy and methylthio groups could influence its solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the oxazole ring might undergo reactions at the nitrogen atom, while the quinazolinone ring might be reactive at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isopropoxy groups could increase its lipophilicity, while the oxazole and quinazolinone rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of related heterocyclic compounds, including quinazolin-4(3H)-one derivatives, have been a focal point in recent scientific research. These studies aim to develop new methodologies for synthesizing heterocyclic compounds due to their significant potential in pharmacological applications. For example, studies have detailed the synthesis of thiazolopyrimidines and triazole derivatives, highlighting their antimicrobial activities and providing insights into their chemical structures through various analytical techniques (Abdel-Mohsen, 2003); (Bektaş et al., 2007).
Antimicrobial Activities
Research into the antimicrobial properties of quinazolin-4(3H)-one derivatives and similar compounds has shown promising results. Various synthetic pathways have been explored to enhance these properties, with studies evaluating their effectiveness against a range of microorganisms. This research contributes to the development of new antimicrobial agents to address the growing concern of antibiotic resistance (Savaliya, 2022).
Anticonvulsant and Antimicrobial Activities
The exploration of new thioxoquinazolinone derivatives has been conducted, revealing their potential as anticonvulsant and antimicrobial agents. Such studies are crucial for the discovery of new therapeutic agents, offering insights into the structure-activity relationships that underpin their pharmacological profiles (Rajasekaran et al., 2013).
Material Science Applications
Apart from their pharmacological relevance, certain quinazolin-4(3H)-one derivatives have been investigated for their utility in material sciences, such as photostabilizers for polymers. This research opens up new avenues for improving the durability and longevity of polymeric materials, thereby extending their application range in various industries (Balakit et al., 2015).
Eigenschaften
IUPAC Name |
2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-15(2)28-24(29)20-8-6-7-9-21(20)27-25(28)32-14-22-17(5)31-23(26-22)18-10-12-19(13-11-18)30-16(3)4/h6-13,15-16H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSMPYCKWXGEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4C(=O)N3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2617626.png)
![3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2617627.png)


![N-cyclopropyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2617632.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2617633.png)
![N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2617634.png)
![8-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2617635.png)

![2-benzyl-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2617638.png)